molecular formula C19H19N5O2 B2801726 8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-55-3

8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2801726
CAS RN: 887464-55-3
M. Wt: 349.394
InChI Key: PMZCVAUKZKULBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo [2,1-b] [1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Biology and Unnatural Base Pairs

In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs is a significant area of research. For example, research into imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, which are related to the compound of interest due to their imidazole core, has demonstrated the importance of shape complementarity, stacking ability, and non-canonical hydrogen bonding patterns. These properties are crucial for developing base pairs that can be recognized as complementary in genetic engineering applications, including PCR and single nucleotide insertions (Saito-Tarashima & Minakawa, 2018).

Medicinal Chemistry and Drug Discovery

Imidazole derivatives, including those structurally related to 8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been extensively explored for their therapeutic potential. These compounds are investigated for a variety of pharmacological activities, such as antimicrobial, anticancer, and central nervous system (CNS) effects. The heterocyclic nature of imidazole and purine rings makes them valuable scaffolds for drug development. They are known to participate in interactions that are essential for biological activity, making them prime candidates for the synthesis of novel therapeutic agents (Iradyan et al., 2009).

Corrosion Inhibition

Imidazole derivatives are also recognized for their application in corrosion inhibition, particularly in the petroleum and chemical industries. The structural features of imidazole compounds, including the presence of nitrogen atoms and the capability to form a stable adsorptive layer on metal surfaces, contribute to their effectiveness as corrosion inhibitors. This property is relevant to the maintenance of industrial equipment and pipelines, showcasing the versatility of imidazole-based compounds in both biological and industrial applications (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name

2-benzyl-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-4-10-22-13(2)11-23-15-16(20-18(22)23)21(3)19(26)24(17(15)25)12-14-8-6-5-7-9-14/h4-9,11H,1,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZCVAUKZKULBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.